N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide
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Overview
Description
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core, a methoxy group, and a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-b]pyridazine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the methoxy group and the phenyl substituents under controlled conditions. Common reagents used in these reactions include various halogenated compounds, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis protocols while ensuring the reactions are efficient and cost-effective. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of Lewis acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit kinases like c-Met and Pim-1, which play crucial roles in cell signaling pathways that regulate cell growth and survival . The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
- N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide
- N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Uniqueness
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide is unique due to its specific structural features, such as the diphenylpropanamide moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its ability to inhibit multiple kinases with high potency makes it a valuable candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-34-28-17-16-26-30-25(19-32(26)31-28)22-12-14-23(15-13-22)29-27(33)18-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-17,19,24H,18H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZWINFBILJEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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